4-O-Benzyl-D-galactal 4-O-Benzyl-D-galactal
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199811
InChI: InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

4-O-Benzyl-D-galactal

CAS No.:

Cat. No.: VC16199811

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4-O-Benzyl-D-galactal -

Specification

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name (2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Standard InChI InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1
Standard InChI Key OIWQZGBSQDJVJN-JHJVBQTASA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C=COC2CO)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-O-Benzyl-D-galactal belongs to the class of endo-glycals, characterized by an unsaturated pyranose ring with a double bond between C1 and C2. The benzyl group at the 4-O position introduces steric bulk and electronic effects that influence both reactivity and selectivity in subsequent transformations. The compound’s IUPAC name, (2R,3R,4R)-3-benzyloxy-2-hydroxymethyl-3,4-dihydro-2H-pyran-4-ol, reflects its stereochemical configuration, which is critical for its role in asymmetric synthesis .

Table 1: Key Physicochemical Data

PropertyValue
CAS Number157380-76-2
Molecular FormulaC13H16O4\text{C}_{13}\text{H}_{16}\text{O}_4
Molecular Weight236.264 g/mol
Exact Mass236.105 g/mol
PSA (Polar Surface Area)58.92 Ų
LogP (Partition Coefficient)0.8375

Data derived from Chemsrc and Lookchem highlight its moderate hydrophobicity (LogP = 0.8375), suggesting balanced solubility in both polar and nonpolar solvents, a trait advantageous for reactions requiring phase-transfer conditions .

Synthesis and Functionalization

Preparation from D-Galactal

The synthesis of 4-O-Benzyl-D-galactal typically begins with D-galactal, which undergoes selective benzylation at the 4-hydroxyl group. Protecting group strategies are essential to avoid side reactions; for instance, temporary silylation or acetylation of other hydroxyl groups ensures regioselective benzylation. Subsequent deprotection yields the target compound with high purity .

Derivatization Pathways

The unsaturated C1–C2 bond in 4-O-Benzyl-D-galactal enables diverse functionalizations:

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H2\text{H}_2) reduces the double bond to produce 2-deoxygalactose derivatives, intermediates in sphingolipid synthesis .

  • Epoxidation: Reaction with peracids forms epoxides, which undergo nucleophilic opening to generate branched glycosides .

  • Glycosylation: Iridium-catalyzed reactions with alcohols yield 2-deoxy-α-O-glycosides, leveraging the benzyl group’s directing effect to achieve high stereoselectivity .

Applications in Organic Synthesis

Stereoselective Glycosylation

The Ir(I)-catalyzed glycosylation of 4-O-Benzyl-D-galactal exemplifies its utility in constructing α-linked 2-deoxyglycosides. In the presence of [Ir(COD)Cl]2[\text{Ir(COD)Cl}]_2 and AgOTf, the benzyl group directs nucleophilic attack to the α-face, producing disaccharides in yields up to 77% with >8:1 α:β selectivity . This method tolerates diverse acceptors, including sugar alcohols and amino acid derivatives, enabling the synthesis of glycopeptides and glycolipids .

Table 2: Representative Glycosylation Reactions

DonorAcceptorCatalyst SystemYield (%)α:β Ratio
4-O-Benzyl-D-galactal1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose[Ir(COD)Cl]2[\text{Ir(COD)Cl}]_2/AgOTf77>8:1
4-O-Benzyl-D-galactalMethyl α-D-glucopyranosideAlCl3_3 (microwave)8096:4

Synthesis of Sphingosines and Phytosphingosines

4-O-Benzyl-D-galactal serves as a precursor to sphinganine and phytosphingosine, key components of ceramides. Wittig olefination of its 2-deoxy derivative introduces long-chain alkenes, which are hydrogenated and functionalized with azide or amine groups to yield sphingolipid backbones . For example, 3,4,6-tri-O-benzyl-D-galactal (a related analog) is converted to phytosphingosine via sequential mesylation, hydrogenation, and deprotection .

Mechanistic Insights and Recent Advances

Role of Lewis Acids in Glycosylation

AlCl3_3-mediated glycosylations under microwave irradiation (100 W, 50°C) proceed via oxocarbonium ion intermediates. Deuterium-labeling studies confirm that protonation occurs exclusively at the C2-equatorial position, guided by steric hindrance from the 4-O-benzyl group . This mechanistic understanding informs the design of catalysts for improved anomeric control.

Innovations in Protecting Group Strategies

Recent work explores the use of 4-O-Benzyl-D-galactal in "armed-disarmed" glycosylation, where temporary protecting groups (e.g., acetyl) modulate reactivity. For instance, selective deprotection of a disaccharide intermediate enables iterative glycosylation to build oligosaccharides with up to 95% α-selectivity .

Challenges and Future Directions

While 4-O-Benzyl-D-galactal has broad utility, limitations persist:

  • Stereochemical Complexity: Multi-step syntheses require meticulous control to avoid epimerization.

  • Functional Group Compatibility: Strong Lewis acids (e.g., AlCl3_3) may degrade acid-labile substrates.

Future research should prioritize:

  • Catalyst Development: Earth-abundant metal catalysts to replace Ir(I) and reduce costs.

  • Flow Chemistry: Continuous-flow systems to enhance scalability of glycosylation reactions.

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